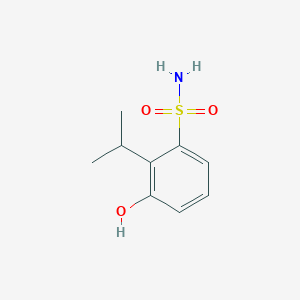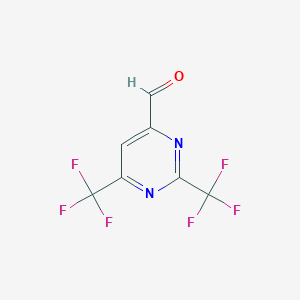
2,6-Bis(trifluoromethyl)pyrimidine-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(trifluoromethyl)pyrimidine-4-carbaldehyde is a chemical compound with the molecular formula C7H2F6N2O It is characterized by the presence of two trifluoromethyl groups attached to a pyrimidine ring, along with an aldehyde functional group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(trifluoromethyl)pyrimidine-4-carbaldehyde typically involves the reaction of 2,6-dichloropyrimidine with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Bis(trifluoromethyl)pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution under acidic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 2,6-Bis(trifluoromethyl)pyrimidine-4-carboxylic acid.
Reduction: 2,6-Bis(trifluoromethyl)pyrimidine-4-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,6-Bis(trifluoromethyl)pyrimidine-4-carbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 2,6-Bis(trifluoromethyl)pyrimidine-4-carbaldehyde exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or activation of enzymatic functions .
Comparaison Avec Des Composés Similaires
2,6-Bis(trifluoromethyl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2,4-Bis(trifluoromethyl)pyrimidine: Similar structure but with trifluoromethyl groups at the 2 and 4 positions instead of 2 and 6.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Contains two pyridine rings connected by a single bond, each with a trifluoromethyl group at the 4-position.
Uniqueness: 2,6-Bis(trifluoromethyl)pyrimidine-4-carbaldehyde is unique due to the presence of both trifluoromethyl groups and an aldehyde functional group on a pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research .
Propriétés
Formule moléculaire |
C7H2F6N2O |
|---|---|
Poids moléculaire |
244.09 g/mol |
Nom IUPAC |
2,6-bis(trifluoromethyl)pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C7H2F6N2O/c8-6(9,10)4-1-3(2-16)14-5(15-4)7(11,12)13/h1-2H |
Clé InChI |
MZRZTEMRPKUXNN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(N=C1C(F)(F)F)C(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


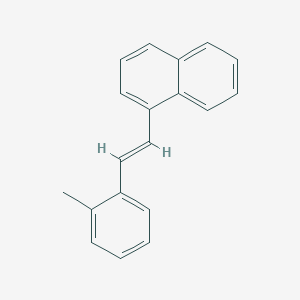
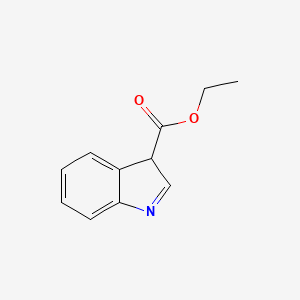
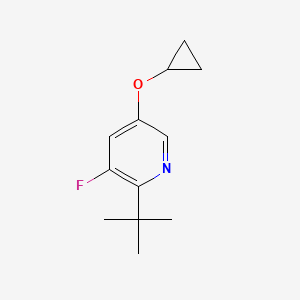
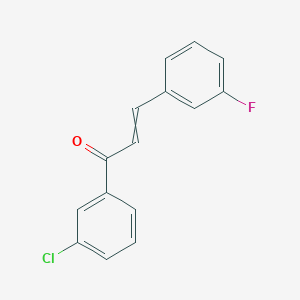
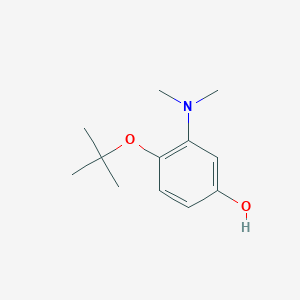
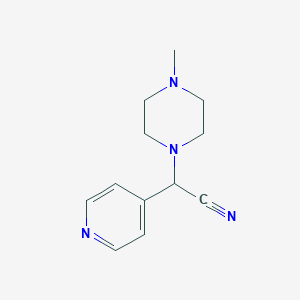
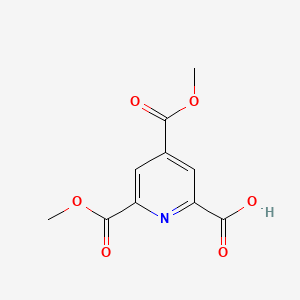
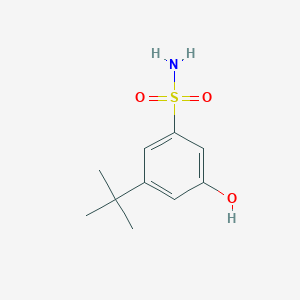
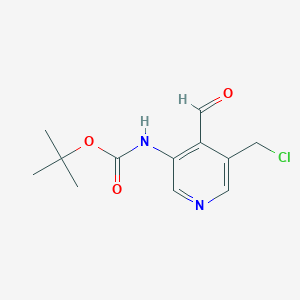
![[6-(3-Iodophenyl)pyridin-3-YL]methanol](/img/structure/B14853831.png)
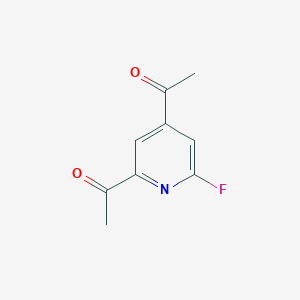
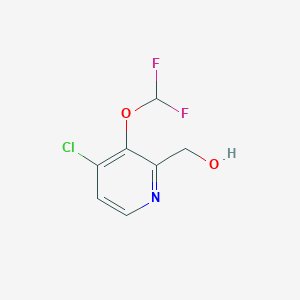
![2-(Trifluoromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14853861.png)
